

Ruvonoflast specificity compared to other kinase inhibitors

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Ruvonoflast: A Comparative Analysis of Kinase Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **Ruvonoflast** (formerly EMD-826331), an investigational inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with other notable kinase inhibitors targeting the same pathway. A comprehensive understanding of a kinase inhibitor's specificity is paramount for predicting its therapeutic efficacy and potential off-target effects. This document summarizes publicly available quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathway to offer a thorough comparative overview.

Kinase Selectivity: A Quantitative Comparison

The precise kinase selectivity profile of a small molecule inhibitor is a critical determinant of its clinical utility. High selectivity for the intended target, such as IRAK4, is often associated with a more favorable safety profile, minimizing unintended biological consequences. The following table summarizes the available quantitative data for **Ruvonoflast** and other selected IRAK4 inhibitors. It is important to note that direct head-to-head comparisons across large kinase panels under identical experimental conditions are not always publicly available. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different assay formats and conditions.



Inhibitor	Primary Target	Other Notable Inhibited Kinases (>50% inhibition or low nM IC50/Ki)	Kinase Panel Size	Assay Type
Ruvonoflast (EMD-826331)	IRAK4	Data not publicly available in a comprehensive kinome scan format.	Not specified	Not specified
BMS-986126	IRAK4 (IC50 = 5.3 nM)	Highly selective; in a panel of 338 kinases at 1 µM, only IRAK4 was inhibited by >50%.[1][2][3][4]	338	Not specified
CA-4948 (Emavusertib)	IRAK4 (IC50 <50 nM)	FLT3. Moderate to high selectivity in a panel of 329 kinases.[5][6][7]	329	Not specified
PF-06650833 (Zimlovisertib)	IRAK4 (IC50 = 2.4 nM in cell-based assay)	12 kinases with IC50 < 1 μ M. Nearly 7,000-fold more selective for IRAK4 than IRAK1.[9]	>200	ActivX ATP occupancy assay
ND-2158	IRAK4 (Ki = 1.3 nM)	Highly selective against a panel of 334 kinases.	334	Radioisotope- based enzymatic assay[10]
ND-2110	IRAK4 (Ki = 7.5 nM)	Highly selective against a panel	334	Radioisotope- based enzymatic







of 334 kinases.

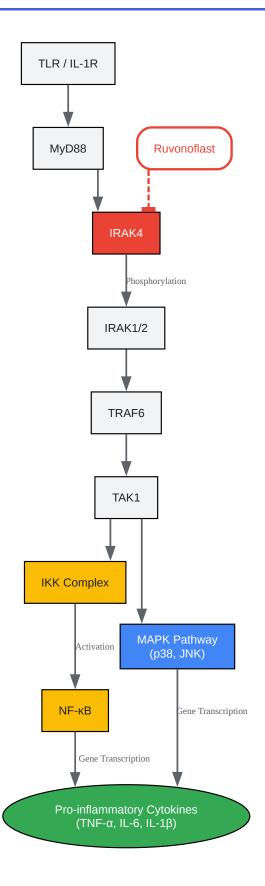
assay[10]

[10][11]

IRAK4 Signaling Pathway

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways. It is activated downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-kB and MAPK pathways. These pathways ultimately drive the production of proinflammatory cytokines and chemokines.





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Figure 1. IRAK4 Signaling Pathway and the inhibitory action of **Ruvonoflast**.



Experimental Protocols for Kinase Inhibitor Profiling

The determination of a kinase inhibitor's selectivity is typically achieved through a variety of biochemical and cellular assays. These assays are designed to quantify the interaction of the inhibitor with a broad panel of kinases. Below are detailed methodologies for commonly employed experimental protocols.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This method is considered a gold standard for measuring kinase activity and inhibition.

 Principle: This assay directly measures the transfer of a radiolabeled phosphate group from [y-33P]ATP to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

· Protocol Outline:

- Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate,
 ATP (spiked with [γ-33P]ATP), and the test inhibitor at various concentrations in a suitable reaction buffer.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.
- Reaction Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid).
- Substrate Capture: The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose P81 paper) that binds the phosphorylated substrate.
- Washing: The filter is washed to remove unincorporated [y-33P]ATP.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.



 Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a high-throughput, fluorescence-based binding assay that measures the affinity of an inhibitor for a kinase.

 Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.[5][10]

Protocol Outline:

- Reagent Preparation: Prepare solutions of the kinase (tagged, e.g., with His or GST), the Eu-labeled anti-tag antibody, the fluorescently labeled tracer, and the test inhibitor at various concentrations.
- Assay Plate Setup: In a microplate, combine the test inhibitor, the kinase/antibody mixture, and the tracer.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes)
 to allow the binding reactions to reach equilibrium.[5]
- Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the Eu donor and one for the Alexa Fluor™ 647 acceptor).
- Data Analysis: The ratio of the acceptor to donor emission is calculated. The decrease in this ratio in the presence of the inhibitor is used to determine the percentage of inhibition and subsequently the IC50 value.

KINOMEscan™ (Competition Binding Assay)

This is a high-throughput platform used to quantitatively measure the binding of a test compound to a large panel of kinases.



Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase. The amount of kinase that
binds to the immobilized ligand is measured.

Protocol Outline:

- Assay Components: The assay involves DNA-tagged kinases, an immobilized ligand, and the test compound.
- Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase.
- Separation: The kinase that remains bound to the immobilized ligand is captured, while the unbound kinase is washed away.
- Quantification: The amount of captured kinase is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
- Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal remaining. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.

Summary and Conclusion

The specificity of a kinase inhibitor is a crucial factor that influences its therapeutic potential. While **Ruvonoflast** is known to be an IRAK4 inhibitor, a comprehensive and publicly available quantitative kinase selectivity profile is not available at the time of this publication. This limits a direct and detailed comparison of its off-target profile with other IRAK4 inhibitors.

In contrast, several other IRAK4 inhibitors, such as BMS-986126, ND-2158, and ND-2110, have been reported to be highly selective for IRAK4 when screened against large kinase panels.[1][2][3][4][10][11] Others, like CA-4948 and PF-06650833, exhibit high potency for IRAK4 with some off-target activity on other kinases.[5][6][7][8][9]



The provided experimental protocols offer a standardized framework for assessing and comparing the selectivity of kinase inhibitors. For a definitive understanding of **Ruvonoflast**'s specificity, a comprehensive kinome-wide profiling using one of these established methodologies would be necessary. Such data would be invaluable for the research and drug development community to fully evaluate its therapeutic potential and to guide its clinical development.

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